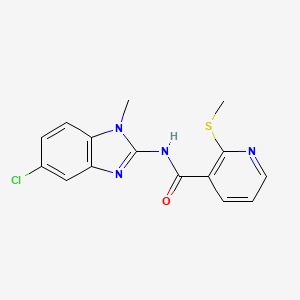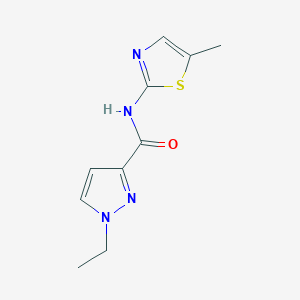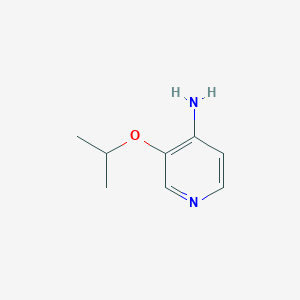
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Synthesis Approaches
In the field of organic chemistry, the synthesis and functionalization of isoindolinone and other heterocyclic compounds represent a significant area of research. For example, Mancuso et al. (2014) describe divergent palladium iodide catalyzed multicomponent carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. This study highlights the versatility of palladium-catalyzed reactions in synthesizing complex molecules, which could potentially include derivatives similar to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate (Mancuso et al., 2014).
Environmental Degradation Studies
The environmental degradation and transformation of chlorinated organic compounds, including chlorobenzenes, have been the subject of extensive study. Sedlak and Andren (1991) explored the degradation of chlorobenzene by hydroxyl radicals generated with Fenton's reagent, revealing insights into the oxidative degradation pathways that such compounds may undergo in environmental contexts (Sedlak & Andren, 1991).
Hemoglobin Oxygen Affinity Modulation
Research into allosteric modifiers of hemoglobin has identified compounds that can decrease the oxygen affinity of hemoglobin, suggesting potential therapeutic applications for conditions requiring modulation of oxygen delivery. Randad et al. (1991) synthesized and tested compounds for their ability to act as allosteric effectors, demonstrating the potential medical applications of chemical synthesis in developing treatments for conditions like ischemia or stroke (Randad et al., 1991).
Catalytic Functionalization of Heterocycles
The catalytic functionalization of heterocycles, such as indoles and naphthols, with thiols under conditions of molecular oxygen, has been studied by Maeda et al. (2004). This research provides valuable methodologies for the synthesis of sulfanyl derivatives, which could be applicable in synthesizing compounds with structural similarities to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate, expanding the utility of such compounds in various chemical contexts (Maeda et al., 2004).
Propiedades
IUPAC Name |
[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-22-13-7-6-12-21(22)24(28)29-16-19(14-17-8-2-1-3-9-17)26-15-18-10-4-5-11-20(18)23(26)27/h1-13,19H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOZGUZOCRTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)
![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)


![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)
![3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one](/img/structure/B2762624.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(thiolan-3-ylmethyl)acetamide](/img/structure/B2762627.png)

![(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2762630.png)